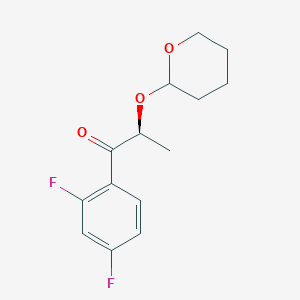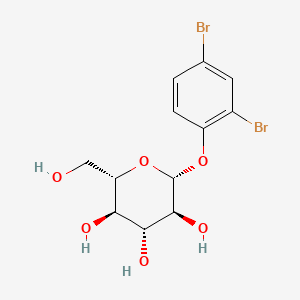
2,4-dibromophenyl-beta-D-Glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromophenyl-beta-D-Glucopyranoside is a chemical compound with the molecular formula C12H14Br2O6 and a molecular weight of 414.04 g/mol. It is a metabolite of 2,4-dibromophenol, found in vegetation such as carrots. This compound belongs to the class of monosaccharides and is characterized by the presence of a glucopyranoside moiety attached to a dibromophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenyl-beta-D-Glucopyranoside typically involves the glycosylation of 2,4-dibromophenol with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
2,4-Dibromophenyl-beta-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of phenyl-beta-D-glucopyranoside derivatives.
Substitution: Formation of substituted phenyl-beta-D-glucopyranosides.
科学的研究の応用
2,4-Dibromophenyl-beta-D-Glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role as a metabolite in various biological systems.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2,4-dibromophenyl-beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. The glucopyranoside moiety facilitates its recognition and binding to carbohydrate receptors, while the dibromophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate enzymatic activities and cellular signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Phenyl-beta-D-glucopyranoside
- 4-Methoxyphenyl-beta-D-glucopyranoside
- Nonyl-beta-D-glucopyranoside
- Phenyl-beta-D-galactopyranoside
Uniqueness
2,4-Dibromophenyl-beta-D-Glucopyranoside is unique due to the presence of two bromine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological properties compared to other glucopyranosides. The dibromo substitution enhances its potential for specific interactions with biological targets and increases its utility in synthetic chemistry .
特性
分子式 |
C12H14Br2O6 |
|---|---|
分子量 |
414.04 g/mol |
IUPAC名 |
(2R,3S,4R,5R,6S)-2-(2,4-dibromophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14Br2O6/c13-5-1-2-7(6(14)3-5)19-12-11(18)10(17)9(16)8(4-15)20-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m0/s1 |
InChIキー |
MZLXKQXJXRLSRN-SVNGYHJRSA-N |
異性体SMILES |
C1=CC(=C(C=C1Br)Br)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |
正規SMILES |
C1=CC(=C(C=C1Br)Br)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


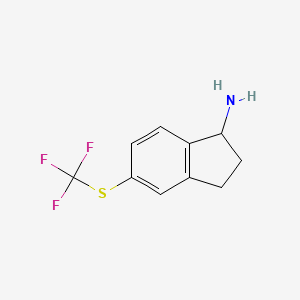
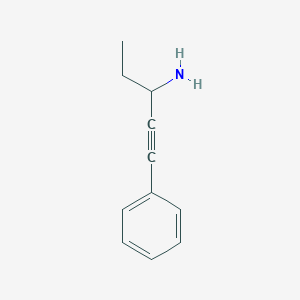

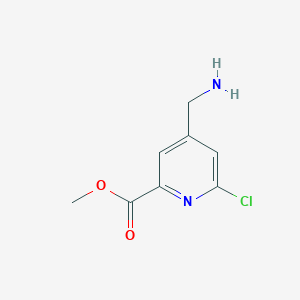
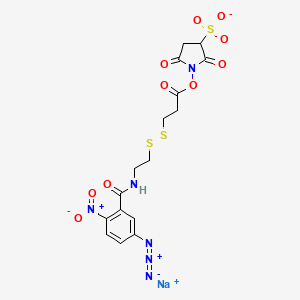
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)


![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
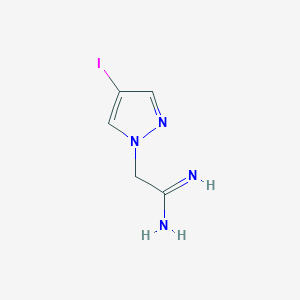

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
